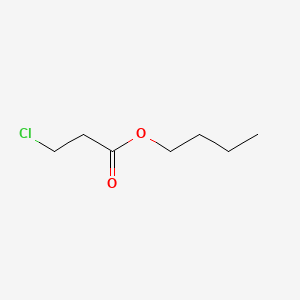

Butyl 3-chloropropanoate

CAS No.: 27387-79-7

Cat. No.: VC1963885

Molecular Formula: C7H13ClO2

Molecular Weight: 164.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27387-79-7 |

|---|---|

| Molecular Formula | C7H13ClO2 |

| Molecular Weight | 164.63 g/mol |

| IUPAC Name | butyl 3-chloropropanoate |

| Standard InChI | InChI=1S/C7H13ClO2/c1-2-3-6-10-7(9)4-5-8/h2-6H2,1H3 |

| Standard InChI Key | KRZKQEQBZXWCDJ-UHFFFAOYSA-N |

| SMILES | CCCCOC(=O)CCCl |

| Canonical SMILES | CCCCOC(=O)CCCl |

Introduction

Chemical Identity and Basic Information

Butyl 3-chloropropanoate (CAS No. 27387-79-7) is an organic compound with the molecular formula C₇H₁₃ClO₂ and a molecular weight of 164.63 g/mol . This compound belongs to the class of halogenated esters, specifically a 3-chloropropanoic acid ester with a butyl group. The compound is characterized by its distinctive structure featuring a carboxylic ester linkage between butyl alcohol and 3-chloropropanoic acid. The presence of the chlorine atom at the beta position relative to the carbonyl group confers specific reactivity patterns that make this compound valuable in organic synthesis. In chemical databases, this compound is indexed under the IUPAC standard InChIKey KRZKQEQBZXWCDJ-UHFFFAOYSA-N, which provides a unique identifier for database searches and chemical information retrieval .

The compound is known by several synonyms in the chemical literature, reflecting its nomenclature history and various naming conventions. Common alternative names include 3-chloropropanoic acid butyl ester, propanoic acid 3-chloro- butyl ester, butyl 3-chloropropionate, n-butyl 3-chloropropionate, and 3-chloro-propionic acid butyl ester . In German literature, it may be referred to as 3-Chlor-propionsaeure-butylester . These various designations reflect the compound's widespread use and recognition across different chemical contexts and international literature. The systematic nature of these names provides insight into the compound's structure, with each highlighting the chlorinated propanoic acid backbone and its esterification with butanol.

Physical and Chemical Properties

Butyl 3-chloropropanoate exhibits specific physical and chemical properties that determine its behavior in various applications and reactions. The compound exists as a liquid at standard temperature and pressure, with a density of 1.035 g/cm³ . This moderate density is typical for halogenated esters and influences its handling properties in industrial applications. The boiling point of butyl 3-chloropropanoate is 196.3°C at atmospheric pressure (760 mmHg), reflecting the intermolecular forces inherent to its structure . This relatively high boiling point suggests significant intermolecular attractions, likely due to dipole-dipole interactions involving the ester group and the polarized carbon-chlorine bond.

The compound has a flash point of 77.9°C, which is an important safety parameter for handling and storage . From a molecular perspective, butyl 3-chloropropanoate has a polar surface area (PSA) of 26.30000, indicating the molecule's polarity characteristics that affect its solubility and membrane permeability . The compound's lipophilicity is quantified by LogP values, reported as 1.95860 and 2.47 in different sources, suggesting moderate lipophilicity and potential for biological membrane penetration . Additional physical properties include a vapor pressure of 0.402 mmHg at 25°C and a refractive index of 1.43, which are useful parameters for identification and purity assessment . These properties collectively define the compound's behavior in chemical reactions, analytical procedures, and industrial applications.

Table 1: Physical and Chemical Properties of Butyl 3-Chloropropanoate

Thermochemical Properties

The thermochemical properties of butyl 3-chloropropanoate provide valuable insights into its stability, reactivity, and energetics. According to calorimetric measurements reported in the literature, the standard enthalpy of formation (ΔfH°) in the gas phase is -120.1 ± 2.3 kcal/mol, as derived by Cox and Pilcher in 1970 based on earlier work by Smith, Bjellerup, et al. from 1953 . This negative value indicates that the formation of the compound from its constituent elements is exothermic, suggesting relative thermodynamic stability. For the liquid phase, the standard enthalpy of formation (ΔfH° liquid) is reported as -133.4 ± 2.0 kcal/mol, showing the additional stabilization energy in the condensed phase .

The standard enthalpy of combustion (ΔcH°) for the liquid phase has been measured as -974.7 ± 2.0 kcal/mol, according to the reanalysis by Cox and Pilcher in 1970 of the original work by Smith, Bjellerup, et al. . An earlier measurement by Schjanberg in 1935 reported a slightly different value of -972.8 kcal/mol . These values represent the energy released when the compound undergoes complete combustion to form carbon dioxide, water, and hydrogen chloride. The difference between the gas phase and liquid phase enthalpies of formation (approximately 13.3 kcal/mol) represents the enthalpy of vaporization, which is consistent with the intermolecular forces expected for this type of compound. These thermochemical data are essential for understanding the compound's behavior in reaction systems and thermal processes.

Table 2: Thermochemical Data for Butyl 3-Chloropropanoate

Analytical Methods and Applications

Butyl 3-chloropropanoate can be analyzed using modern chromatographic techniques, particularly high-performance liquid chromatography (HPLC). According to application data from SIELC Technologies, this compound can be separated and analyzed using a Newcrom R1 HPLC column with a mobile phase containing acetonitrile, water, and phosphoric acid . For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid. The method is described as scalable and suitable for the isolation of impurities in preparative separation, as well as for pharmacokinetic studies . This analytical approach demonstrates the compound's compatibility with standard chromatographic techniques, facilitating its identification and quantification in various matrices.

Subsequent research by Khairullin et al., published in the Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science (1970), and by Michailowa and Pigulewskii in Zhurnal Prikladnoi Khimii (1957), demonstrates continued international interest in the compound through the mid-20th century . The industrial relevance of the compound is suggested by the Goodrich Co. Patent (US2422728) from 1945 . Thermochemical studies by Smith, Bjellerup, et al. (1953), later reanalyzed by Cox and Pilcher (1970), provided important physical chemistry data that remains cited in reference databases today . Earlier work by Schjanberg (1935) on combustion enthalpies further demonstrates the compound's place in the development of physical chemistry methods and data .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume